8-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione
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Overview
Description
The compound is a quinoxalinedione derivative with a trifluoromethyl group attached to a pyridine ring. Quinoxalinediones are often used in medicinal chemistry due to their wide range of biological activities . The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals, as it can enhance the biological activity of compounds .
Molecular Structure Analysis
The compound contains a quinoxalinedione core, which is a bicyclic system consisting of two nitrogen atoms and two carbonyl groups. It also has a trifluoromethyl group attached to a pyridine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The compound likely undergoes reactions typical of quinoxalinediones and trifluoromethylpyridines. For example, trifluoromethylpyridines can undergo various transformations under both acidic and basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Trifluoromethyl groups are known to influence the lipophilicity, bioavailability, and metabolic stability of compounds .Scientific Research Applications
Photovoltaic Properties
The compound has been studied for its potential in photovoltaic applications. Researchers have investigated the photovoltaic properties of quinoline derivatives, which include similar compounds, in the fabrication of organic-inorganic photodiodes. These studies focus on the absorbance, electrical properties, and photovoltaic behavior under various conditions, providing insights into the potential use of such compounds in solar energy conversion technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antifungal Activities
Quinoline derivatives have been synthesized and tested for their antifungal activities. For instance, Schiff Bases derived from similar pyranoquinolines show effectiveness against strains like Aspergillus niger and Fusarium sp., highlighting their potential in antifungal applications (Rajendran & Karvembu, 2002).
Synthesis and Chemical Reactions
Studies have also focused on the synthesis and various reactions of quinoxaline derivatives, exploring their potential in creating new chemical compounds. These investigations include reactions like chlorination, thionation, and various other chemical transformations, leading to the creation of novel quinoxaline-based compounds with potential applications in chemistry and drug development (Moustafa, 2000).
Antimicrobial Agents
Similar quinoline derivatives have been synthesized as potential antimicrobial agents. Their structures and chemical properties have been analyzed, and they have been screened for antibacterial and antifungal activities. This research indicates the potential of such compounds in developing new antimicrobial drugs (Holla et al., 2006).
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through a variety of mechanisms, potentially including covalent bonding, hydrogen bonding, or van der waals interactions .
Biochemical Pathways
The compound may affect multiple biochemical pathways due to its potential to interact with various targets. The specific pathways and downstream effects are currently unknown and would require further investigation .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacological profile .
Future Directions
The future directions for this compound would depend on its biological activity and potential applications. Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients, and many novel applications of these compounds are expected to be discovered in the future .
Properties
IUPAC Name |
5-chloro-4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1H-quinoxaline-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2F3N4O2/c17-9-2-1-3-11-12(9)25(15(27)14(26)24-11)5-4-22-13-10(18)6-8(7-23-13)16(19,20)21/h1-3,6-7H,4-5H2,(H,22,23)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEMFJCWSUBSEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N(C(=O)C(=O)N2)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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